molecular formula C11H6ClF3N2O2 B2662903 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 860609-30-9

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2662903
CAS No.: 860609-30-9
M. Wt: 290.63
InChI Key: CEIZYPVEFJZGNG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a compound that features a pyrimidinedione core substituted with a 2-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 2-chlorobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method involves the use of trifluoromethylation agents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinedione oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the 2-chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIZYPVEFJZGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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